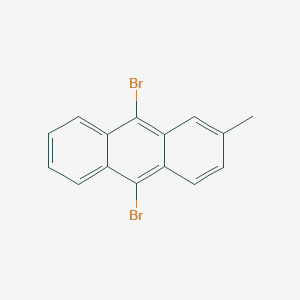

9,10-Dibromo-2-methylanthracene

Übersicht

Beschreibung

9,10-Dibromo-2-methylanthracene is an organic chemical compound with the molecular formula C15H10Br2 . It is an anthracene derivative with two bromine atoms substituted on its central ring .

Synthesis Analysis

9,10-Dibromo-2-methylanthracene can be synthesized by the bromination of anthracene . The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent .Molecular Structure Analysis

The molecular weight of 9,10-Dibromo-2-methylanthracene is 350.05 g/mol . Its InChI isInChI=1S/C15H10Br2/c1-9-6-7-12-13 (8-9)15 (17)11-5-3-2-4-10 (11)14 (12)16/h2-8H,1H3 . Chemical Reactions Analysis

9,10-Dibromo-2-methylanthracene is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .Physical And Chemical Properties Analysis

9,10-Dibromo-2-methylanthracene is a solid at 20 degrees Celsius . It has a melting point of 141.0 to 145.0 °C . It has a molecular weight of 350.05 g/mol .Wissenschaftliche Forschungsanwendungen

-

Organic Semiconductors

- Anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

- The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade .

- For example, OLEDs fabricated with 9,10-diphenylanthracene derivatives are blue light emitters .

-

Synthesis of Anthracene Derivatives

- Bromoanthracenes, including 9,10-Dibromo-2-methylanthracene, have become increasingly important in the synthesis of anthracene derivatives .

- When 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products .

- This compound was then used in the base-induced elimination reaction under various conditions .

-

Triplet-Triplet Annihilation Photon Upconversion

- Anthracene-based molecules, including 9,10-Dibromo-2-methylanthracene, are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .

- In this process, two low energy photons are converted into one high energy photon, which has potential applications in solar energy conversion, bioimaging, and photodynamic therapy .

- The three most fluorescent derivatives 4- (10-phenylanthracene-9-yl)pyridine, 9-phenyl-10- (4- (trifluoromethyl)phenyl)anthracene and 4- (10-phenylanthracene-9-yl)benzonitrile were successfully utilized as annihilators in a triplet–triplet annihilation upconversion (TTA-UC) system employing platinum octaethylporphyrin as the sensitizer .

-

Organic Semiconductor Building Blocks

-

Organic Scintillators

- Anthracene and its derivatives have played an important role as organic chromophores since their discovery . Many dyes are based on the anthracene structure and applications for these blue emitting chromophores are plentiful in a variety of fields, from organic light emitting diodes (OLEDs) and fluorescent probes to organic scintillators .

-

Fluorescent Probes

- Anthracene derivatives are also used as fluorescent probes . Fluorescent probes are used in many types of imaging techniques, including microscopy, flow cytometry, and spectroscopy among others .

- 9,10-Dimethylanthracene, a derivative of anthracene, has a fluorescence quantum yield of about 70% and has been successfully used in triplet–triplet annihilation systems .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Zukünftige Richtungen

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Eigenschaften

IUPAC Name |

9,10-dibromo-2-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDNWMMKRSTYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dibromo-2-methylanthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)